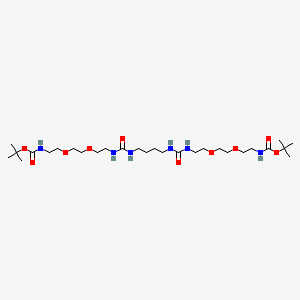![molecular formula C40H59NO11 B14801276 (3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)
(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eribulin is a synthetic macrocyclic ketone analog of the marine natural product halichondrin B. It is primarily used as an anti-cancer medication, particularly for the treatment of metastatic breast cancer and liposarcoma . Eribulin works by inhibiting the growth phase of microtubules, which are essential components of the cell’s cytoskeleton, thereby preventing cell division and leading to cell death .
Métodos De Preparación
Eribulin is synthesized through a complex multi-step process that involves the total synthesis of halichondrin B analogs. The synthetic route includes several key steps such as the Nozaki–Hiyama–Kishi reaction, fragment coupling, and catalytic asymmetric reactions . Industrial production methods focus on optimizing these steps to ensure high yield and purity, often involving purification processes to remove impurities to less than 0.15% .
Análisis De Reacciones Químicas
Eribulin undergoes various chemical reactions, including:
Oxidation: Eribulin can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify eribulin’s functional groups, potentially altering its biological activity.
Substitution: Eribulin can undergo substitution reactions where one functional group is replaced by another, which can be useful in creating analogs with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are typically derivatives of eribulin with modified functional groups .
Aplicaciones Científicas De Investigación
Eribulin has a wide range of scientific research applications:
Mecanismo De Acción
Eribulin exerts its effects by inhibiting the polymerization of tubulin, a protein that forms microtubules. This inhibition prevents the formation of mitotic spindles, which are necessary for cell division. As a result, cells are arrested in the G2/M phase of the cell cycle, leading to apoptotic cell death . Eribulin’s unique mechanism of action distinguishes it from other microtubule-targeting agents, as it specifically inhibits microtubule growth without affecting the shortening phase .
Comparación Con Compuestos Similares
Eribulin is often compared with other microtubule inhibitors such as:
Paclitaxel: Unlike eribulin, paclitaxel stabilizes microtubules and prevents their depolymerization.
Vinorelbine: Another microtubule inhibitor, but with a different binding site and mechanism of action.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules but has different pharmacokinetic properties.
Eribulin’s uniqueness lies in its ability to inhibit microtubule growth specifically, which leads to distinct cellular effects and potentially fewer side effects compared to other microtubule inhibitors .
Propiedades
Fórmula molecular |
C40H59NO11 |
|---|---|
Peso molecular |
729.9 g/mol |
Nombre IUPAC |
(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |
InChI |
InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40-/m0/s1 |
Clave InChI |
UFNVPOGXISZXJD-HSWPFGIYSA-N |
SMILES isomérico |
CC1CC2CCC3C(=C)CC(O3)CC[C@]45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O |
SMILES canónico |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH](/img/structure/B14801195.png)
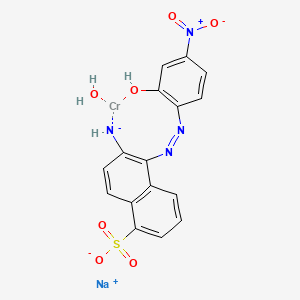
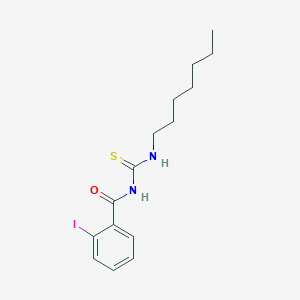

![[4-(1-aminoethyl)phenyl]methanol;hydrochloride](/img/structure/B14801219.png)
![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)
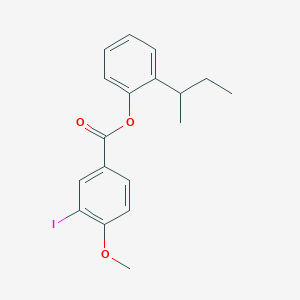

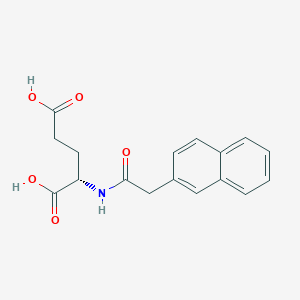
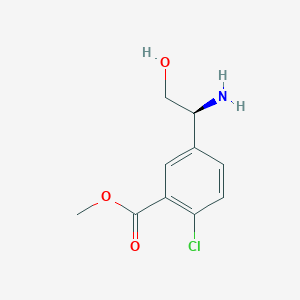
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
